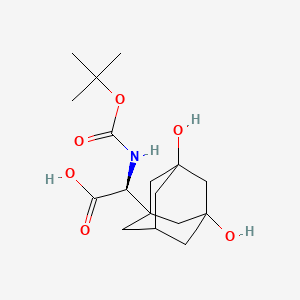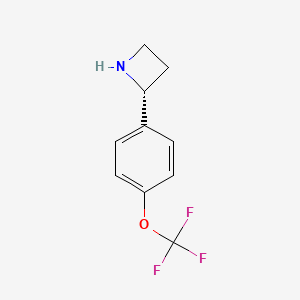
(R)-2-(4-(Trifluoromethoxy)phenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, known for its significant ring strain and unique reactivity. The trifluoromethoxy group is notable for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoromethoxy group can be introduced using trifluoromethylation reactions, which involve reagents such as trifluoromethyl triflate .
Industrial Production Methods
Industrial production of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that facilitate the trifluoromethylation process is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the azetidine ring or the phenyl group.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of trifluoromethoxy-substituted compounds .
Wissenschaftliche Forschungsanwendungen
®-2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets through its trifluoromethoxy and azetidine groups. The electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a role in its interactions and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-(Trifluoromethyl)phenyl)azetidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(4-(Methoxy)phenyl)azetidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-2-(4-(Trifluoromethoxy)phenyl)aziridine: Features an aziridine ring instead of an azetidine ring.
Uniqueness
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the combination of its trifluoromethoxy group and azetidine ring. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
(2R)-2-[4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m1/s1 |
InChI-Schlüssel |
JQFYKDNOHXANAY-SECBINFHSA-N |
Isomerische SMILES |
C1CN[C@H]1C2=CC=C(C=C2)OC(F)(F)F |
Kanonische SMILES |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


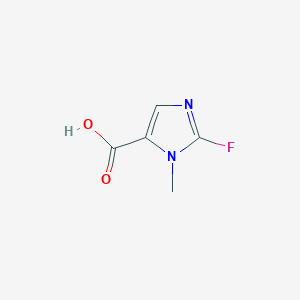
![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
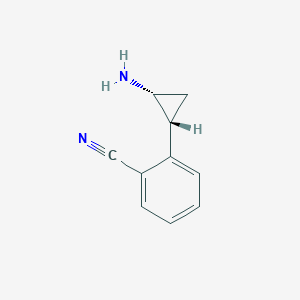
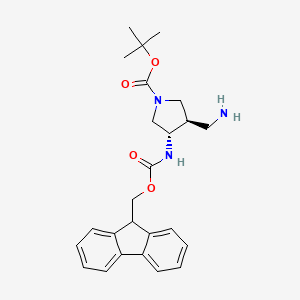
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
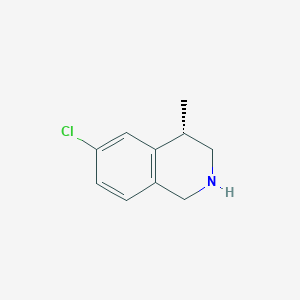


![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)
